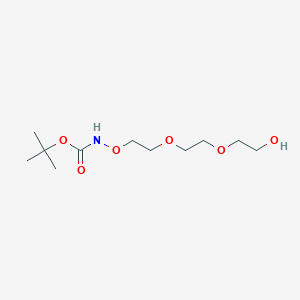

t-Boc-Aminooxy-PEG3-alcohol

Vue d'ensemble

Description

T-Boc-Aminooxy-PEG3-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .

Synthesis Analysis

The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free aminooxy for further reaction .Molecular Structure Analysis

The molecular formula of this compound is C11H23NO6 . It has a molecular weight of 265.3 g/mol .Chemical Reactions Analysis

The Boc-protected aminooxy group in this compound can be deprotected under mild acidic conditions . Once deprotected, it can react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis

The molecular weight of this compound is 265.3 g/mol . Its molecular formula is C11H23NO6 .Applications De Recherche Scientifique

Enhancing Thermal Conductivity of Epoxy Composites

The modification of hexagonal boron nitride (h-BN) with polyethylene glycol (PEG) through a covalent modification process has been shown to improve the dispersibility and compatibility of h-BN with the epoxy resin matrix. This approach significantly enhances the thermal conductivity of epoxy composites, making it a promising technique for developing materials with improved heat dissipation properties (Yang et al., 2021).

PEGylation of Proteins for Drug Development

PEGylation, the process of attaching polyethylene glycol polymer chains to another molecule, has wide applications in drug development. A notable study demonstrates the use of a novel monodisperse PEG for protein modification, enabling the direct identification of PEGylation sites by mass spectrometry. This method significantly contributes to the development of protein-based therapeutics by improving their solubility, stability, and circulatory time (Mero et al., 2009).

Surface Modification for Biomedical Applications

A groundbreaking approach to surface modification involves grafting hydrophilic PEG chains onto thin-film composite polyamide reverse osmosis membranes. This modification enhances the membrane's antifouling properties, demonstrating the potential of PEGylation in improving the performance and lifespan of biomedical devices (Kang et al., 2007).

Chemoselective Conjugation to Proteins

The synthesis of aminooxy end-functional polymers via atom transfer radical polymerization (ATRP) illustrates a method for creating well-defined bioconjugates. These polymers can be covalently attached to proteins through chemoselective oxime formation, opening new avenues for the development of "smart" polymer conjugates for targeted drug delivery and diagnostic applications (Heredia et al., 2007).

Targeted Imaging and Therapy of Cancer

Research into tamoxifen-loaded, folic acid-armed, PEGylated magnetic nanoparticles demonstrates their application in targeted cancer therapy and imaging. These nanoparticles exhibit significant interaction with folate receptor-positive cancer cells, showcasing the potential of PEGylated compounds in creating multifunctional nanomedicines for the concurrent targeting, imaging, and treatment of cancer (Majd et al., 2013).

Mécanisme D'action

Target of Action

t-Boc-Aminooxy-PEG3-alcohol is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that these ligands bind to.

Mode of Action

The mode of action of this compound involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The result is a decrease in the levels of the target protein within the cell .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This is a major pathway for protein degradation in cells, and its manipulation allows for the selective degradation of specific proteins .

Pharmacokinetics

The presence of the peg spacer in the molecule is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can lead to a variety of cellular effects, depending on the function of the protein being targeted.

Action Environment

The action of this compound, like all PROTACs, is intracellular . Therefore, factors that influence the intracellular environment, such as pH and the presence of other proteins, could potentially affect its action, efficacy, and stability.

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO6/c1-11(2,3)18-10(14)12-17-9-8-16-7-6-15-5-4-13/h13H,4-9H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPPJFIQLDPGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

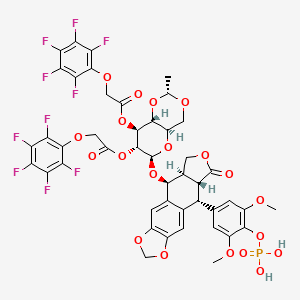

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)

![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)

![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)